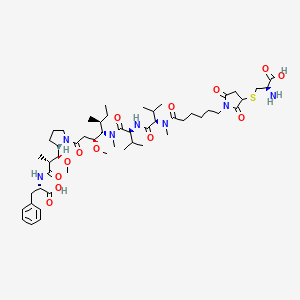
AD-227
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AD-227 is a novel potent inhibitor of the MDM2-p53 interaction.
Wissenschaftliche Forschungsanwendungen
Use in Alzheimer's Disease Diagnosis :
- BF-227 has been shown to have a high binding affinity to synthetic amyloid-β (Aβ) fibrils, making it a promising PET probe for in vivo detection of dense amyloid deposits in AD patients (Kudo et al., 2007).
- Clinical PET studies using BF-227 demonstrated its retention in the cerebral cortices of AD patients but not in those of normal subjects. This suggests its potential in early and precise detection of AD (Kudo et al., 2007).
Applications in Mild Cognitive Impairment (MCI) :
- A voxel-based analysis of BF-227 PET images showed abnormal distribution of BF-227 mainly in the posterior association area in MCI converters and patients with AD. This indicates BF-227's utility in predicting the progression of MCI to AD (Shao et al., 2010).
Comparative Studies with FDG-PET :
- Studies comparing BF-227 PET with FDG-PET (a glucose metabolism imaging technique) in AD cases have shown that BF-227 PET could be more specific and sensitive in differentiating AD from normal control, indicating its potential for early detection of AD pathology, even in the MCI stage (Furukawa et al., 2010).
Detection of Various Protein Misfolding Diseases :
- BF-227 has been evaluated for its ability to detect various types of misfolded proteins, not just in AD but also in other neurodegenerative disorders like dementia with Lewy bodies (DLB), showing its versatility in detecting different protein aggregates in the brain (Okamura et al., 2013).
Eigenschaften
Molekularformel |
C32H32ClFN6O3 |
|---|---|
Molekulargewicht |
603.0954 |
IUPAC-Name |
6-Chloro-3-[(cyclohexylmethylamino)-[1-[[4-[(2-fluorophenyl)methoxy]phenyl]methyl]tetrazol-5-yl]methyl]-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C32H32ClFN6O3/c33-23-12-15-25-27(16-23)36-30(32(41)42)28(25)29(35-17-20-6-2-1-3-7-20)31-37-38-39-40(31)18-21-10-13-24(14-11-21)43-19-22-8-4-5-9-26(22)34/h4-5,8-16,20,29,35-36H,1-3,6-7,17-19H2,(H,41,42) |
InChI-Schlüssel |
UTAPGZSFNPYXQF-UHFFFAOYSA-N |
SMILES |
O=C(C(N1)=C(C(NCC2CCCCC2)C3=NN=NN3CC4=CC=C(OCC5=CC=CC=C5F)C=C4)C6=C1C=C(Cl)C=C6)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AD-227; AD 227; AD227 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(4-methylphenyl)-2-pyridin-2-yl-1,3-thiazol-5-yl]acetic Acid](/img/structure/B1192059.png)

![N-[(Z)-anthracen-9-ylmethylideneamino]-N'-(hydroxyamino)methanimidamide](/img/structure/B1192065.png)